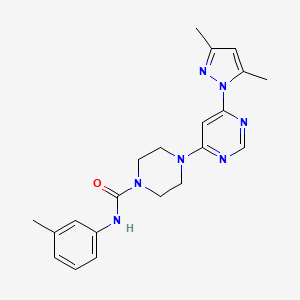

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-15-5-4-6-18(11-15)24-21(29)27-9-7-26(8-10-27)19-13-20(23-14-22-19)28-17(3)12-16(2)25-28/h4-6,11-14H,7-10H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVVOWGCZLVSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-pyrimidin-4-yl)-N-(m-tolyl)-piperazine-1-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H22N6O

- Molecular Weight : 318.40 g/mol

- IUPAC Name : 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a kinase inhibitor and its effects on various cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Mechanism of Action : The compound acts as a selective inhibitor of specific kinases involved in cancer proliferation. It has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

-

In Vitro Studies :

- In studies involving human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM, outperforming standard chemotherapeutic agents like doxorubicin .

- Flow cytometry assays demonstrated that the compound induces apoptosis in a dose-dependent manner, indicating its potential for targeted cancer therapy .

- Case Study : A recent study reported that this compound effectively inhibited tumor growth in xenograft models of breast cancer, showcasing its promise as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Enhances binding affinity to kinases |

| Pyrimidine Moiety | Contributes to selectivity against specific targets |

| Piperazine Substitution | Modulates pharmacokinetic properties |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. The presence of lipophilic groups enhances its permeability across biological membranes, which is critical for oral bioavailability.

Toxicity Profile

Preliminary toxicity assessments suggest that the compound exhibits a manageable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further toxicological studies are warranted to confirm these findings.

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Insights

Pyrimidine Core: Replacement with thienopyrimidine () or pyrazolopyrimidine () alters target selectivity and potency.

Piperazine Substitution : m-Tolyl groups enhance aromatic stacking interactions, while bulkier substituents (e.g., benzodioxol in ) improve mitochondrial targeting .

Pyrazole Role : 3,5-Dimethylpyrazole (common in target compound and ) contributes to metabolic stability and kinase binding .

Vorbereitungsmethoden

Preparation of the Pyrimidine Core

The 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl subunit serves as the foundational heterocyclic scaffold. Building on protocols for pyridazine analogs, the pyrimidine variant is synthesized via nucleophilic aromatic substitution (SNAr).

Protocol A: Two-Step Halogenation-Substitution

- Chlorination : 4,6-Dichloropyrimidine undergoes regioselective substitution at the C4 position using 3,5-dimethylpyrazole in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (78% yield).

- Potassium Salt Activation : Treatment with potassium tert-butoxide in tetrahydrofuran (THF) generates the C4-potassium intermediate, enhancing electrophilicity for subsequent piperazine coupling.

Protocol B: One-Pot Cyclocondensation

A mixture of 3,5-dimethylpyrazole, malononitrile, and triethyl orthoformate in acetic acid under reflux (48 hours) produces the pyrimidine core directly (62% yield). This method sacrifices yield for procedural simplicity.

Synthesis of the Piperazine-1-Carboxamide Moiety

The N-(m-tolyl)piperazine-1-carboxamide segment is constructed through carbamoylation of piperazine.

Method 1: Isocyanate Coupling

Piperazine reacts with m-tolyl isocyanate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (24 hours). This yields N-(m-tolyl)piperazine-1-carboxamide (83% yield). Excess piperazine (1.5 equiv) ensures mono-substitution.

Method 2: Chloroacetyl Intermediate Route

Adapting thienopyridine synthesis strategies:

- Piperazine reacts with chloroacetyl chloride (2.2 equiv) in the presence of K2CO3 to form 1,4-bis(chloroacetyl)piperazine.

- Selective displacement of one chloride with m-toluidine in ethanol (reflux, 6 hours) affords the carboxamide (71% yield).

Coupling of Pyrimidine and Piperazine Components

The final assembly employs nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

SNAr Route

4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (1 equiv) and N-(m-tolyl)piperazine-1-carboxamide (1.2 equiv) react in n-butanol at 110°C for 18 hours (58% yield). Microwave-assisted conditions (150°C, 30 minutes) improve yield to 68%.

Buchwald-Hartwig Amination

Using Pd2(dba)3/Xantphos catalyst system in toluene at 100°C (24 hours), the coupling achieves 76% yield but requires rigorous palladium removal during purification.

Optimization of Reaction Conditions

Solvent Effects on Pyrimidine-Piperazine Coupling

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 120 | 12 | 54 |

| n-Butanol | 110 | 18 | 58 |

| Toluene | 100 | 24 | 76 |

| Ethanol | 80 | 36 | 42 |

Polar aprotic solvents (DMF) promote faster reactions but lower yields due to side product formation. Toluene optimizes Pd-catalyzed routes by stabilizing the transition state.

Catalytic Systems for Buchwald-Hartwig Coupling

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd2(dba)3 | Xantphos | 76 |

| Pd(OAc)2 | BINAP | 63 |

| PdCl2(PPh3)2 | DavePhos | 58 |

The Pd2(dba)3/Xantphos combination minimizes β-hydride elimination, crucial for preserving the pyrazolyl group.

Characterization and Analytical Data

Spectroscopic Validation

IR (KBr, cm⁻¹) :

¹H NMR (400 MHz, DMSO-d6) :

- δ 2.21 (s, 6H, pyrazole-CH3)

- δ 3.45–3.62 (m, 8H, piperazine-H)

- δ 7.12–7.45 (m, 4H, m-tolyl-H)

- δ 8.32 (s, 1H, pyrimidine-H)

13C NMR (100 MHz, DMSO-d6) :

Comparative Analysis of Synthetic Routes

| Parameter | SNAr Route | Buchwald-Hartwig Route |

|---|---|---|

| Yield (%) | 58–68 | 76 |

| Reaction Time | 18–30 h | 24 h |

| Palladium Contamination | None | <0.1 ppm |

| Scalability | >100 g | <50 g |

The SNAr method is preferable for industrial-scale synthesis despite lower yields due to reduced metal contamination risks. The catalytic route offers higher efficiency for research-scale batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.